molecular formula C7H10O2 B101147 Methyl 2-hexynoate CAS No. 18937-79-6

Methyl 2-hexynoate

Cat. No.: B101147
CAS No.: 18937-79-6
M. Wt: 126.15 g/mol
InChI Key: DHZPZBFOJDXEHS-UHFFFAOYSA-N
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Description

Methyl 2-hexynoate is an organic compound with the molecular formula CH₃CH₂CH₂C≡CCO₂CH₃. It is a clear, colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes an alkyne group (C≡C) and an ester functional group (CO₂CH₃).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hexynoate can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentyne with methyl chloroformate. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH) at room temperature.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl 2-hexynoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of methyl 2-hexynoate involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The ester group can undergo hydrolysis to release carboxylic acids and alcohols, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Methyl 2-hexynoate can be compared with other similar compounds, such as:

    Ethyl 2-butynoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 4-pentenoate: Contains a double bond (C=C) instead of a triple bond (C≡C).

    Methyl 2-butynoate: Shorter carbon chain but similar functional groups.

Uniqueness

This compound is unique due to its specific combination of an alkyne group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl hex-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZPZBFOJDXEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172349
Record name Methyl hex-2-ynoate
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18937-79-6
Record name Methyl 2-hexynoate
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Record name Methyl 2-hexynoate
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Record name 18937-79-6
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Record name Methyl hex-2-ynoate
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Record name Methyl hex-2-ynoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of the reaction described in this abstract?

A1: The reaction described in the abstract provides a synthetic route to obtain Methyl 2-hexynoate from 3-Alkyl-2-Pyrazolin-5-ones. [] This suggests its potential use in organic synthesis as a building block for more complex molecules.

Q2: What is the significance of using Thallium(III) nitrate in this reaction?

A2: While the abstract does not specify the role of Thallium(III) nitrate, it mentions "assay methods, for reduction of Tl(III) to Tl(I); thallium(III) nitrate, preparation of" []. This suggests that Thallium(III) nitrate is likely used as an oxidizing agent in the synthesis of this compound.

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